Lipophilicity Enhancement: LogP Comparison of (4S)-4-(Trifluoromethyl)pyrrolidin-2-one vs. 4-Methyl and Unsubstituted Pyrrolidin-2-one
The introduction of a 4-CF3 group significantly increases lipophilicity compared to both the unsubstituted and the 4-methyl analogs. The measured LogP of 4-(trifluoromethyl)pyrrolidin-2-one is 1.01 [1], which is >1.8 log units higher than that of the parent 2-pyrrolidinone (LogP = -0.80 to -0.10) [2] and approximately 0.6 log units higher than 4-methylpyrrolidin-2-one (LogP = 0.47) [3]. This quantifiable increase directly translates to enhanced passive membrane permeability and is a key driver for selecting the CF3 analog in CNS and intracellular target programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.01 |
| Comparator Or Baseline | 2-Pyrrolidinone: LogP = -0.80 to -0.10; 4-Methylpyrrolidin-2-one: LogP = 0.47 |
| Quantified Difference | +1.8 to +1.1 vs. 2-pyrrolidinone; +0.54 vs. 4-methyl analog |
| Conditions | Calculated/experimental logP values from authoritative databases; 25°C. |
Why This Matters
Higher lipophilicity is directly correlated with improved passive membrane permeability, a critical parameter for oral bioavailability and CNS penetration in drug discovery.
- [1] Molbase. 4-(Trifluoromethyl)-2-Pyrrolidinone. https://qiye.molbase.cn/ View Source
- [2] PubChem. 2-Pyrrolidinone. https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyrrolidinone View Source
- [3] Molbase. 4-Methylpyrrolidin-2-one. https://qiye.molbase.cn/ View Source
